molecular formula C17H11FN2O3S B2723320 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide CAS No. 477547-47-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2723320
M. Wt: 342.34
InChI Key: WSUYTFDHHXBQEL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl and thiazol . Benzo[d][1,3]dioxol-5-yl is a structural motif present in many compounds with important pharmaceutical and biological applications . Thiazol is a heterocyclic compound that also has diverse biological activities .

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide derivatives have been synthesized using microwave-induced methods, showing significant promise as antimicrobial agents. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating potent antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Pharmacological Evaluation

Research on 4-thiazolidinone derivatives, including the core structure of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide, has highlighted their potential as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity and have been studied for their pharmacological effects mediated through benzodiazepine receptors, showcasing their potential therapeutic application in neurological disorders (Faizi et al., 2017).

Antitumor Activity

Fluorinated derivatives of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide have been investigated for their antitumor properties. The modification of these compounds to include fluorine atoms has shown potent cytotoxic effects in various human cancer cell lines, indicating their potential as antitumor agents. These findings suggest the critical role of structural modifications in enhancing the therapeutic efficacy of benzothiazole derivatives against cancer (Hutchinson et al., 2001).

Molecular Structure and Chemical Reactivity

The molecular structure and reactivity of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide derivatives have been extensively studied, revealing their potential in metal-catalyzed C-H bond functionalization reactions. These compounds possess bidentate directing groups that are suitable for such chemical transformations, highlighting their versatility in synthetic chemistry applications (Al Mamari, Al Awaimri, & Al Lawati, 2019).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYTFDHHXBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide

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